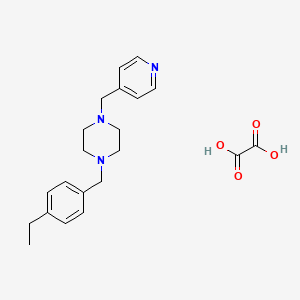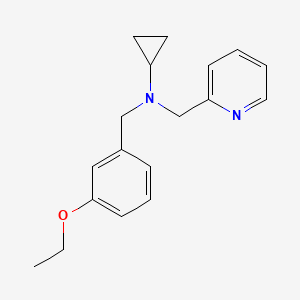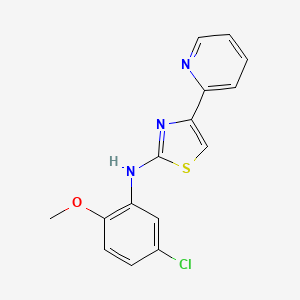![molecular formula C20H19ClO3 B3946717 4-butyl-7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3946717.png)
4-butyl-7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one
Descripción general
Descripción
4-butyl-7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one, also known as flavopiridol, is a synthetic flavone derivative that has been studied extensively for its potential therapeutic applications. It was first synthesized in the 1990s as a cyclin-dependent kinase (CDK) inhibitor and has since been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
Flavopiridol inhibits CDKs by binding to the ATP-binding site of the enzyme, preventing its activity. CDKs play a crucial role in the regulation of the cell cycle, and their dysregulation is a hallmark of cancer. By inhibiting CDKs, 4-butyl-7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Flavopiridol has been shown to have a wide range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. Flavopiridol has also been shown to have anti-inflammatory and anti-viral properties, making it a potential treatment for diseases such as rheumatoid arthritis and hepatitis C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-butyl-7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one is its broad-spectrum activity against a variety of cancer types. It has also been shown to have activity against cancer cells that are resistant to other treatments. However, this compound has a narrow therapeutic window, meaning that it can be toxic at higher doses. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 4-butyl-7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of more potent and selective CDK inhibitors. Another area of interest is the combination of this compound with other cancer treatments to enhance its effectiveness. Additionally, there is ongoing research into the use of this compound in the treatment of other diseases, such as rheumatoid arthritis and hepatitis C.
Aplicaciones Científicas De Investigación
Flavopiridol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit CDKs, which are enzymes involved in cell cycle regulation and proliferation. By inhibiting CDKs, 4-butyl-7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one can induce cell cycle arrest and apoptosis in cancer cells. Flavopiridol has also been shown to have anti-inflammatory and anti-viral properties, making it a potential treatment for diseases such as rheumatoid arthritis and hepatitis C.
Propiedades
IUPAC Name |
4-butyl-7-[(3-chlorophenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-2-3-6-15-11-20(22)24-19-12-17(8-9-18(15)19)23-13-14-5-4-7-16(21)10-14/h4-5,7-12H,2-3,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVANNPZJWZDHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



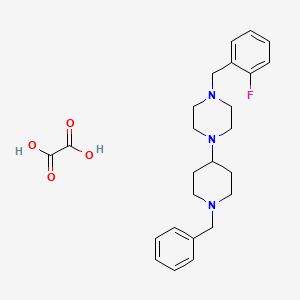
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methylphenyl)benzamide](/img/structure/B3946640.png)

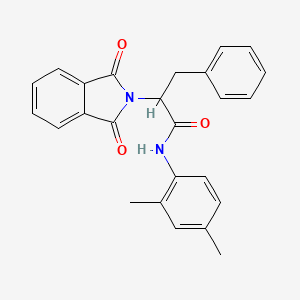
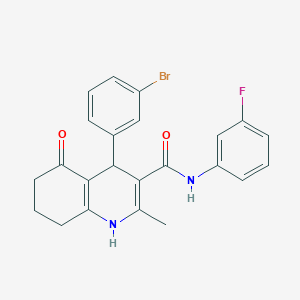
![N-benzyl-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3946664.png)
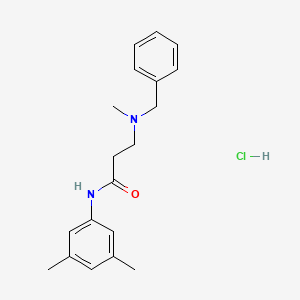

![3-[(5-chloro-2-hydroxyphenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B3946685.png)
